1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
Overview
Description
Synthesis Analysis
The compound's synthesis involves intricate steps to incorporate the naphthalene skeleton and amino functionalities. Nomura et al. (1974) detailed the synthesis of amino-substituted tetrahydronaphthalene derivatives, which are closely related to the target compound. These derivatives were synthesized using Michael adducts and a subsequent Hofmann reaction for amino function introduction, demonstrating a foundational method for synthesizing complex naphthalene derivatives (Nomura, Adachi, Hanai, Sachiko, & Mitsuhashi, 1974).
Molecular Structure Analysis
The molecular structure of the compound features a tetrahydronaphthalene core with a unique amino substituent, indicating a complex synthesis pathway. Yamamoto et al. (2013) explored the structural aspects of related naphthalene derivatives, highlighting the importance of π-π interactions and molecular stability which may also be relevant to understanding the structural stability and interactions of the compound (Yamamoto et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound are likely to be influenced by its naphthalene core and amino substituents. Göksu et al. (2003) provided insights into the chemical reactions specific to tetrahydronaphthalene derivatives, including functional group transformations and the role of substituents in directing chemical reactivity. Such studies are crucial for understanding how the compound's unique structure affects its reactivity and chemical properties (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Physical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and crystal structure, are essential for its application in various scientific fields. The analysis by Yamamoto et al. (2013) on related naphthalene derivatives offers a comparative perspective on how structural features influence physical properties, potentially guiding the assessment of the compound's physical characteristics (Yamamoto et al., 2013).
Scientific Research Applications
Synthesis and Chemical Properties
This compound has been utilized in the synthesis of catecholamine derivatives, where it acts as a key intermediate in creating conformationally rigid derivatives of noradrenaline, adrenaline, and isoproterenol. These syntheses involve complex processes such as reduction of carbonyl groups and stereoselective reactions (Oka et al., 1977).
Research has also been conducted on the synthesis of β-adrenoceptor active compounds using derivatives of 1-naphthalenol. These compounds were designed as potential bronchodilators with minimal cardiovascular side effects, highlighting the compound's relevance in pharmacological research (Sugihara et al., 1977).
Investigations into the synthesis and pharmacological evaluation of analogues of 1-naphthalenol have been carried out, with some derivatives showing high affinity for both D1 and D2 dopamine receptors. This suggests potential applications in treating neurological disorders like Parkinson's disease (Copinga et al., 2010).
The compound has also been used in the synthesis of fluorescent probes for β-amyloids, offering potential applications in the molecular diagnosis of Alzheimer's disease. This demonstrates its relevance in the field of neurodegenerative disease research (Fa et al., 2015).
Further, its derivatives have been explored as calcium channel blockers with antihypertensive properties, indicating its utility in cardiovascular research (Atwal et al., 1987).
properties
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYTPMOWPVWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861159 | |
Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rotigotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.04e-03 g/L | |
Record name | Rotigotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- | |
CAS RN |
92206-54-7 | |
Record name | 5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92206-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rotigotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092206547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROTIGOTINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTR54Z0E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rotigotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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